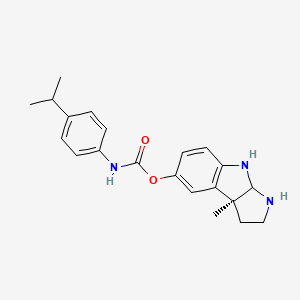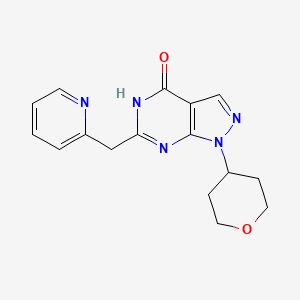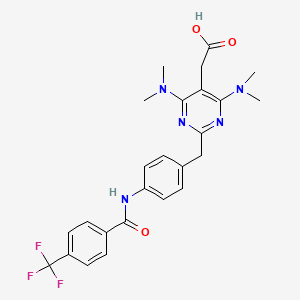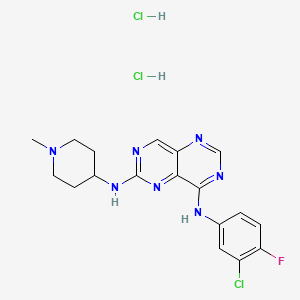
N1,N8-Bisnorcymserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisnorcymserine, also known as N1-N8-Bisnorcymserine, is a butyrylcholinesterase inhibitor potentially for the treatment of Alzheimer's disease. The leaving group, bisnoreseroline, interacts in a non-covalent way with Ser(200) and His(440), disrupting the existing interactions within the catalytic triad, and it stacks with Trp(84) at the bottom of the gorge, giving rise to an unprecedented hydrogen-bonding contact. These interactions point to a dominant reversible inhibition mechanism attributable to the leaving group, bisnoreseroline, as revealed by kinetic analysis.
Scientific Research Applications
Synthesis and Development
N1,N8-Bisnorcymserine has been synthesized as a potent reversible inhibitor of butyrylcholinesterase, an enzyme related to Alzheimer's disease. Zhu et al. (2000) reported a novel synthetic route from physostigmine, highlighting its identical biological activity to the agent produced by total synthesis (Zhu et al., 2000). Yu et al. (1999) synthesized analogues of cymserine, including N1,N8-bisnorphenserine, as selective inhibitors of butyrylcholinesterase for Alzheimer's disease treatment, further investigating their structure-activity relationship (Yu et al., 1999).
Biochemical Applications
The biochemical properties of N1,N8-Bisnorcymserine and similar compounds have been extensively studied. Porter et al. (1987) explored bis(ethyl) derivatives of spermidine, including N1,N8-bis(ethyl)spermidine, for their regulatory effects on polyamine biosynthesis and antiproliferative activity in leukemia cells (Porter et al., 1987). Folk et al. (1980) identified the role of polyamines as substrates for transglutaminases, including N1,N8-bis(gamma-glutamyl)spermidine, suggesting their involvement in cellular and extracellular substrate properties (Folk et al., 1980).
Inhibition and Enzymatic Studies
Kinetic studies have been conducted on N1,N8-Bisnorcymserine and its interactions with enzymes. Bartolucci et al. (2012) investigated its inhibition of Torpedo californica acetylcholinesterase and the crystal structure of the complex with its leaving group, revealing insights into its mechanism of action (Bartolucci et al., 2012).
Antiproliferative and Therapeutic Potential
Studies have also focused on the antiproliferative properties of N1,N8-Bisnorcymserine and related compounds. Porter et al. (1985) synthesized spermidine derivatives, including N1,N8-Bisnorcymserine, evaluating their ability to inhibit cell growth and affect polyamine biosynthesis in leukemia cells (Porter et al., 1985). Casero et al. (1989) explored the induction of spermidine/spermine N1-acetyltransferase in human lung cancer cells by bis(ethyl)polyamine analogues, suggesting a role in determining cell specificity to these compounds (Casero et al., 1989).
properties
CAS RN |
219920-81-7 |
|---|---|
Product Name |
N1,N8-Bisnorcymserine |
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.45 |
IUPAC Name |
[(8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C21H25N3O2/c1-13(2)14-4-6-15(7-5-14)23-20(25)26-16-8-9-18-17(12-16)21(3)10-11-22-19(21)24-18/h4-9,12-13,19,22,24H,10-11H2,1-3H3,(H,23,25)/t19?,21-/m0/s1 |
InChI Key |
ZIGIADNCAWZUAB-CTNGQTDRSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bisnorcymserine; N1-N8-Bisnorcymserine; N1 N8 Bisnorcymserine; N1N8Bisnorcymserine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)


![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)


![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)
![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)
![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)
![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)
